molecular formula C19H18O4S B2994712 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 4-methoxybenzaldehyde acetal CAS No. 339028-98-7

3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 4-methoxybenzaldehyde acetal

Cat. No. B2994712
CAS RN: 339028-98-7
M. Wt: 342.41
InChI Key: PRXPUQIFDWCPHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Spectroscopic Analysis

The synthesis and characterization of cyclic acetals, similar to the compound of interest, have been a subject of study. For example, the dehydration reaction of aldehydes with diols in the presence of an acid to form acetals has been explored. These reactions are notable for their equilibrium nature and the interesting feature that, despite being a dehydration reaction, they can be performed in water. This paradox is resolved by the insolubility of the product in the aqueous reaction medium, which removes the product from equilibrium, favoring the forward reaction. Such studies provide insights into the three-dimensional structure of cyclic acetals and their spectroscopic properties, including NMR analysis (Collard, Jones, & Kriegel, 2001).

Chemistry of Derivatives

Research has also been conducted on the chemistry of derivatives related to the compound , focusing on the preparation and analysis of various derivatives. These studies contribute to understanding the solubility, reaction mechanisms, and spectroscopic characteristics of such compounds (Baarschers & Vukmanich, 1986).

Reactions with Stilbenes and Related Derivatives

Another area of application involves the reactions of similar compounds with stilbenes and related derivatives, highlighting the mechanisms of formation of acetals and their rearrangements. Such research sheds light on the synthetic pathways and the structural analysis of the resulting compounds (Tadros, Tadros, & Ishak, 1976).

Catalytic Studies

Catalytic studies involving similar compounds have explored their use as catalysts in various reactions, including hydrolysis under basic conditions. These studies provide valuable information on the efficiency and mechanisms of catalysis, offering potential applications in organic synthesis and industrial processes (Pluth, Bergman, & Raymond, 2007).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it poses .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new reactions it could undergo .

properties

IUPAC Name

2-(4-methoxyphenyl)spiro[1,3-dioxane-5,3'-2H-thiochromene]-4'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4S/c1-21-14-8-6-13(7-9-14)18-22-10-19(11-23-18)12-24-16-5-3-2-4-15(16)17(19)20/h2-9,18H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXPUQIFDWCPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2OCC3(CO2)CSC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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